Cas no 1177346-14-3 (N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride)

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride is a chemically modified diamine compound featuring a cyclopentyl group and dimethylamino functionality. Its dihydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in organic and medicinal chemistry. The structural versatility of this compound allows for use as a building block in the preparation of pharmacologically active molecules or as a ligand in catalytic systems. The cyclopentyl moiety contributes to steric and electronic modulation, while the dimethylamino group facilitates further functionalization. This reagent is particularly valuable in research settings requiring tailored amine derivatives for drug discovery or material science applications.
N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride structure
1177346-14-3 structure
商品名:N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride
CAS番号:1177346-14-3
MF:C9H22Cl2N2
メガワット:229.190380573273
MDL:MFCD10007528
CID:5049781
PubChem ID:24278909

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride
    • N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride
    • N'-Cyclopentyl-N,N-dimethylethane-1,2-diamine dihydrochloride
    • MDL: MFCD10007528
    • インチ: 1S/C9H20N2.2ClH/c1-11(2)8-7-10-9-5-3-4-6-9;;/h9-10H,3-8H2,1-2H3;2*1H
    • InChIKey: MIIPBGXDJCPFCP-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N(CCN(C)C)C1CCCC1

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 95.7
  • トポロジー分子極性表面積: 15.3

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride セキュリティ情報

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA30225-5g
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
5g
$818.00 2024-04-20
1PlusChem
1P01KE41-50mg
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
50mg
$111.00 2023-12-26
1PlusChem
1P01KE41-5g
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
5g
$981.00 2023-12-26
1PlusChem
1P01KE41-100mg
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
100mg
$140.00 2023-12-26
A2B Chem LLC
BA30225-50mg
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
50mg
$80.00 2024-04-20
A2B Chem LLC
BA30225-1g
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
1g
$305.00 2024-04-20
TRC
N180890-1000mg
N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride
1177346-14-3
1g
$ 970.00 2022-06-03
Enamine
EN300-23026015-0.1g
N-[2-(dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
0.1g
$66.0 2024-06-20
Enamine
EN300-23026015-0.05g
N-[2-(dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
0.05g
$42.0 2024-06-20
Enamine
EN300-23026015-2.5g
N-[2-(dimethylamino)ethyl]cyclopentanamine dihydrochloride
1177346-14-3 95%
2.5g
$503.0 2024-06-20

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride 関連文献

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochlorideに関する追加情報

Professional Introduction to N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride (CAS No. 1177346-14-3)

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride, a compound with the chemical formula C11H22Cl2N2, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride is characterized by its cyclopentyl and dimethylamino substituents, which contribute to its distinct pharmacological profile.

The CAS No. 1177346-14-3 identifies this compound as a specific chemical entity, facilitating its recognition in scientific literature and industrial applications. The dihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various biochemical assays and pharmaceutical formulations. This attribute is particularly valuable in the context of drug design and synthesis, where solubility can significantly impact the bioavailability and efficacy of a therapeutic agent.

Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in drug discovery. The N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride stands out as a promising scaffold due to its ability to interact with biological targets in multiple ways. The cyclopentyl ring provides a rigid framework that can mimic natural biomolecules, while the dimethylamino groups enhance hydrogen bonding capabilities. These features make the compound an attractive candidate for developing novel therapeutic agents.

One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their inhibition or activation can have profound effects on health and disease. Studies have shown that analogs of N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride can interact with various enzymes, including those involved in metabolic pathways and signal transduction. This interaction potential has opened up new avenues for research in areas such as oncology and inflammation.

The pharmacokinetic properties of N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride are also of great interest. The dihydrochloride salt form improves oral bioavailability, allowing for more effective systemic delivery. Additionally, the compound's stability under various conditions makes it suitable for formulation into different dosage forms, including tablets and injectables. These characteristics are crucial for ensuring that therapeutic agents reach their target sites in adequate concentrations.

In vitro studies have demonstrated the compound's ability to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders. By inhibiting specific kinases, N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride could potentially disrupt abnormal signaling cascades and restore normal cellular function.

Furthermore, the compound has shown promise in preclinical models as a modulator of neurotransmitter systems. Neurotransmitters are chemicals that transmit signals across synapses in the brain and nervous system. Altered neurotransmitter levels have been linked to conditions such as depression, anxiety, and neurodegenerative diseases. The ability of N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride to interact with neurotransmitter receptors suggests its potential as a treatment for these conditions.

The synthesis of N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to construct the complex molecular framework efficiently. The development of robust synthetic routes is essential for scaling up production and making the compound commercially viable.

The analytical characterization of N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and conformational dynamics. These analytical data are essential for confirming the identity of the compound and understanding its behavior in different environments.

Computational modeling has also played a significant role in studying N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride. Molecular dynamics simulations allow researchers to predict how the compound interacts with biological targets at an atomic level. These simulations can guide the design of modified analogs with improved pharmacological properties. Additionally, virtual screening techniques enable rapid identification of potential drug candidates from large libraries of compounds.

The future prospects for N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride are promising given its diverse range of interactions and potential applications. Ongoing research aims to explore its efficacy in treating various diseases by targeting specific biological pathways. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial for translating these findings into clinical therapies.

In conclusion,N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride (CAS No. 1177346-14-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting enzymes、kinases、neurotransmitter systems,and other critical biological processes。With further investigation,this compound could contribute to advancements in treating a wide range of diseases,enhancing human health,and improving quality of life.

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